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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-nitroquinoline

CAS No.: 56983-09-6

Cat. No.: B368666

Get Quote

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-methyl-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-2-methyl-7-
nitroquinoline, a substituted heterocyclic compound of significant interest in medicinal

chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents,

with derivatives demonstrating a remarkable breadth of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document delves into

the specific molecular architecture of 4-chloro-2-methyl-7-nitroquinoline, detailing its

synthesis, structural elucidation through spectroscopic analysis, and inherent chemical

reactivity that positions it as a valuable intermediate in synthetic chemistry.

Molecular Structure & Physicochemical Properties
4-Chloro-2-methyl-7-nitroquinoline is a derivative of quinoline, a bicyclic aromatic

heterocycle composed of a benzene ring fused to a pyridine ring.[2] The specific substitution
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pattern—a chloro group at the C4 position, a methyl group at C2, and a nitro group at C7—

imparts distinct electronic properties and reactivity to the molecule.

The IUPAC name for this compound is 4-chloro-2-methyl-7-nitroquinoline. Its molecular

formula is C₁₀H₇ClN₂O₂, corresponding to a molecular weight of approximately 222.63 g/mol .

Caption: 2D molecular structure of 4-Chloro-2-methyl-7-nitroquinoline.

The electronic character of the molecule is dictated by its substituents. The nitro group (-NO₂)

at C7 is a powerful electron-withdrawing group, deactivating the benzene portion of the ring

system towards electrophilic substitution. Conversely, the chlorine atom at C4 makes this

position highly susceptible to nucleophilic aromatic substitution (SNAr), a key feature of its

chemical reactivity.[4]

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₀H₇ClN₂O₂ N/A

Molecular Weight 222.63 g/mol [5][6]

XLogP3 (Predicted) 2.6 - 3.1 [6][7][8]

Topological Polar Surface Area

(TPSA)
56.03 Å² [6]

Hydrogen Bond Donors 0 [6]

| Hydrogen Bond Acceptors | 3 |[6] |

Synthesis Pathway and Experimental Protocol
The synthesis of 4-chloro-2-methyl-7-nitroquinoline can be achieved through a multi-step

process, typically involving a cyclization reaction to form the quinoline core, followed by

nitration and chlorination. A plausible and efficient route starts from a substituted aniline.
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Step 1: Combes Cyclization
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POCl₃
Heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-2-methyl-7-nitroquinoline.

Exemplary Synthetic Protocol
This protocol is a representative methodology based on established procedures for analogous

quinoline derivatives.[9][10]

Step 1: Synthesis of 2-Methyl-7-nitroquinolin-4-ol (Cyclization)

To a flask containing concentrated sulfuric acid, slowly add 3-nitroaniline (1.0 eq) while

cooling in an ice bath to maintain the temperature below 20 °C.

Once the addition is complete, add ethyl acetoacetate (1.1 eq) dropwise to the stirred

solution, ensuring the temperature does not exceed 30 °C.

After the addition, slowly heat the reaction mixture to 110 °C and maintain for 4 hours.

Cool the mixture to room temperature and carefully pour it onto crushed ice.

Neutralize the resulting acidic solution with a saturated sodium bicarbonate solution until a

precipitate forms.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 2-

methyl-7-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-methyl-7-nitroquinoline (Chlorination)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b368666/docs?utm_src=pdf-body-img#4-chloro-2-methyl-7-nitroquinoline-molecular-structure
https://www.benchchem.com/product/b368666/docs?utm_src=pdf-body#4-chloro-2-methyl-7-nitroquinoline-molecular-structure
https://www.researchgate.net/publication/314521317_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline
https://www.atlantis-press.com/article/25870484.pdf
https://www.benchchem.com/product/b368666/docs?utm_src=pdf-body#4-chloro-2-methyl-7-nitroquinoline-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-7-nitroquinolin-

4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

Add a catalytic amount of N,N-dimethylformamide (DMF).

Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous

stirring.

Basify the mixture with a cold aqueous ammonia solution to precipitate the product.

Collect the crude solid by filtration, wash with cold water, and dry.

Purify the crude product by recrystallization from ethanol or by column chromatography on

silica gel to afford pure 4-chloro-2-methyl-7-nitroquinoline.

Structural Elucidation by Spectroscopic Analysis
The definitive confirmation of the molecular structure of 4-chloro-2-methyl-7-nitroquinoline
relies on a combination of modern spectroscopic techniques. The following data are predicted

based on the known effects of the functional groups and analysis of similar quinoline structures.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

Aromatic Protons (δ 7.5-9.0 ppm): Four
distinct signals in the aromatic region.
Expect complex splitting (doublets,
doublets of doublets) due to proton-
proton coupling. The proton at C8,
adjacent to the nitro group, would likely
be the most downfield. The proton at C3
would appear as a singlet. Methyl Protons

(δ ~2.7 ppm): A sharp singlet integrating
to three protons.

¹³C NMR

Ten distinct signals are expected, corresponding

to the ten unique carbon atoms in the structure.

[11][12] Aromatic Carbons (δ 120-150 ppm):

Signals for the eight carbons of the quinoline

ring. The carbon bearing the nitro group (C7)

and the carbon adjacent to the ring nitrogen

(C8a) would be significantly affected. C-Cl

Carbon (C4): Expected around δ 140-145 ppm.

C-N Carbon (C2): Expected around δ 155-160

ppm. Methyl Carbon: An upfield signal around δ

20-25 ppm.

Mass Spec. (EI)

Molecular Ion (M⁺): A prominent peak at m/z

222. Isotope Peak (M+2): A peak at m/z 224

with an intensity of approximately one-third that

of the molecular ion peak, which is characteristic

of a molecule containing one chlorine atom.[13]

Key Fragments: Expect fragmentation

corresponding to the loss of NO₂ (m/z 176), Cl

(m/z 187), and potentially a retro-Diels-Alder

fragmentation of the quinoline ring.

| IR Spectroscopy | C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=N and C=C stretching

(aromatic): ~1600-1450 cm⁻¹. N-O stretching (asymmetric, NO₂): Strong absorption band
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around 1530-1550 cm⁻¹. N-O stretching (symmetric, NO₂): Strong absorption band around

1340-1360 cm⁻¹. C-Cl stretching: ~800-600 cm⁻¹. |

Chemical Reactivity and Applications
The primary site of reactivity on 4-chloro-2-methyl-7-nitroquinoline is the C4 position. The

chlorine atom is an excellent leaving group and is activated for nucleophilic aromatic

substitution (SNAr).[4][14] This reactivity is fundamental to its utility as a synthetic intermediate.

Caption: Generalized SNAr reaction at the C4 position.

A wide variety of nucleophiles, such as amines, alcohols, and thiols, can displace the C4-chloro

substituent, providing straightforward access to a large library of 4-substituted-2-methyl-7-

nitroquinoline derivatives. This makes the title compound a valuable building block for

generating novel molecules for high-throughput screening in drug discovery programs. Given

the established pharmacological profile of the quinoline core, derivatives of this compound are

promising candidates for investigation as anticancer and antimicrobial agents.[15][16]

Safety and Handling
As a chlorinated and nitrated aromatic compound, 4-chloro-2-methyl-7-nitroquinoline should

be handled with appropriate care in a laboratory setting.

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the

skin. May cause skin and eye irritation.[17][18][19] Chronic exposure effects are not well-

documented, but related nitroaromatic compounds can have long-term health effects.[19][20]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a

lab coat, and chemical-resistant gloves (e.g., nitrile rubber), is mandatory.[17][18]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid creating dust.[18]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
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4-Chloro-2-methyl-7-nitroquinoline is a structurally defined heterocyclic compound with

significant potential as a synthetic intermediate. Its molecular architecture, characterized by a

quinoline core with strategically placed chloro, methyl, and nitro substituents, provides a unique

combination of electronic properties and chemical reactivity. The facile displacement of the C4-

chloro group via nucleophilic aromatic substitution offers a robust platform for the synthesis of

diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic signature,

and chemical behavior, as outlined in this guide, is essential for researchers aiming to leverage

this compound in the fields of medicinal chemistry, materials science, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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